3,6-difluoro-2-methylpyridine
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Overview
Description
3,6-Difluoro-2-methylpyridine is a fluorinated heterocyclic compound that belongs to the pyridine family. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-difluoro-2-methylpyridine can be achieved through various methods. One common approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® . This method allows for the incorporation of fluorine atoms into the pyridine ring under mild conditions.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor® for fluorination and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield fluorinated dihydropyridines, which can be further converted to pyridines by eliminating hydrogen fluoride .
Scientific Research Applications
3,6-Difluoro-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-difluoro-2-methylpyridine involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine can affect the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
3,6-Difluoro-2-methylpyridine is unique due to the specific positioning of fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties compared to other fluorinated pyridines .
Properties
CAS No. |
1227598-05-1 |
---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
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